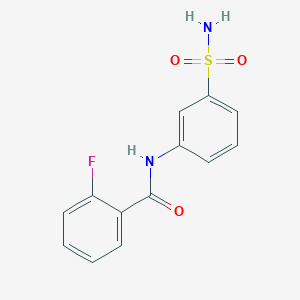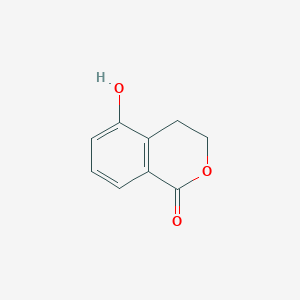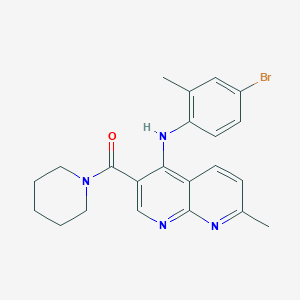![molecular formula C17H18N6OS B2484588 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 941911-38-2](/img/structure/B2484588.png)
2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions, starting from simple precursors to achieve the desired molecular architecture. For instance, compounds like pyrazolo[1,5-a]pyrimidines, triazolopyridines, and pyridopyrimidines are synthesized through reactions involving amino-substituted pyrimidines, azides, or isocyanides under various conditions, including catalytic processes and cyclization reactions (Zheng et al., 2014), (Ankati & Biehl, 2010).
Molecular Structure Analysis
Molecular structure analysis of such compounds is crucial for understanding their reactivity and potential applications. X-ray crystallography is a common method for determining the exact structure, providing insights into the arrangement of atoms within the molecule and its stereochemistry. For example, the crystal structure of related compounds has been elucidated to reveal planar triazolopyrimidine rings and their substitution patterns, highlighting the importance of molecular geometry in their chemical behavior and interaction with biological targets (Jun, 2005).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the functional groups present in their structure. The reactivity can be tailored by modifying these groups, leading to a wide range of derivatives with potential biological and pharmaceutical applications. Their chemical properties are largely influenced by the heterocyclic systems present, which can impart stability, reactivity, and specific interactions with biological molecules (Gao & Lam, 2008).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The chemical compound 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone is involved in the synthesis and characterization of various heterocyclic derivatives. Research demonstrates its utility in the synthesis of novel diheteroaryl thienothiophene derivatives through reactions with dimethylformamide dimethyl acetal to afford enaminone derivatives, which subsequently react with amino derivatives to yield corresponding bis-pyrimidine, bis-pyrazole, bis-triazolo-pyrimidine, and bis-benzoimidazopyrimidine derivatives (Mabkhot, Al-Majid, & Alamary, 2011).
Antimicrobial and Antifungal Effects
Studies on newly synthesized compounds incorporating similar structures have shown moderate effects against certain bacterial and fungal species, highlighting their potential in antimicrobial and antifungal applications (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Applications in Heterocyclic Synthesis
This compound and its derivatives serve as key intermediates in the synthesis of a variety of heterocyclic systems, such as thiophene, oxazole, triazole, pyrimidine, and pyridine derivatives. Such compounds are of significant interest for their biological and medicinal properties, providing a foundation for further research in drug development and chemical biology (Salem, Helal, Alzahrani, & Gouda, 2021).
Role in Antitumor Agents Synthesis
The synthesis pathways involving 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone are instrumental in creating pyridotriazolopyrimidines, showcasing promising antitumor activity. This underscores the compound's relevance in the development of novel cancer therapies (Abdallah, Gomha, Morad, & Elaasser, 2017).
Insecticidal Applications
Further research illustrates the application of derivatives in the synthesis of compounds with insecticidal activity against the cotton leafworm, Spodoptera littoralis. These findings open avenues for the development of new agricultural chemicals (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Propiedades
IUPAC Name |
2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c24-14(22-8-4-5-9-22)11-25-17-15-16(18-12-19-17)23(21-20-15)10-13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPRSQQQSVXTOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}acetic acid](/img/structure/B2484505.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide](/img/structure/B2484508.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(4-ethylphenyl)methylidene]propanehydrazide](/img/structure/B2484510.png)

![3-isopentyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2484513.png)
![4-(tert-butyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2484514.png)
![1-(2,6-Dimethylpiperidin-1-yl)-2-[[5-(quinolin-8-yloxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B2484517.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-pentoxybenzamide](/img/structure/B2484518.png)
![{4-[4-(Trifluoromethoxy)phenyl]phenyl}boronic acid](/img/structure/B2484520.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2484522.png)


